6-Bromo-4-(bromomethyl)quinoline
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Overview
Description
6-Bromo-4-(bromomethyl)quinoline is a quinoline derivative characterized by the presence of bromine atoms at the 6th and 4th positions of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the reaction of quinolin-4-ol with phosphorus tribromide in dry dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields 4-bromoquinoline, which can then be further brominated to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
- Substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-4-(bromomethyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(bromomethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 4-Bromoquinoline
- 6-Chloro-4-(bromomethyl)quinoline
- 6-Bromo-4-(difluoromethoxy)quinoline
Comparison: 6-Bromo-4-(bromomethyl)quinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H7Br2N |
---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
6-bromo-4-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-13-10-2-1-8(12)5-9(7)10/h1-5H,6H2 |
InChI Key |
VCQVVZUSWAOMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CBr |
Origin of Product |
United States |
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